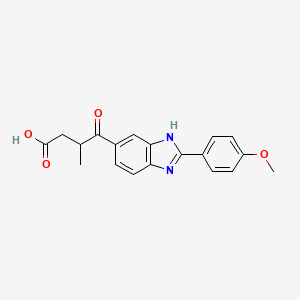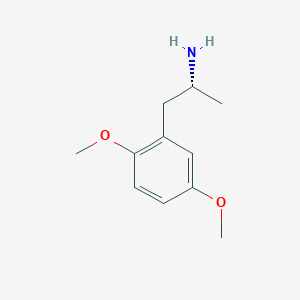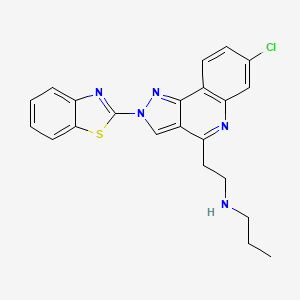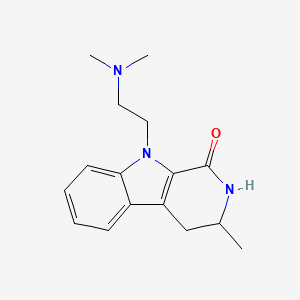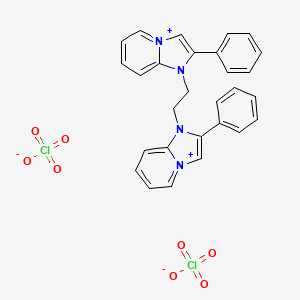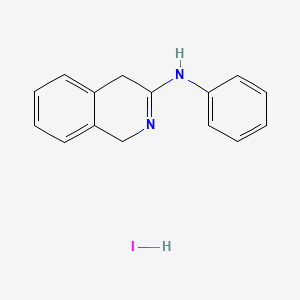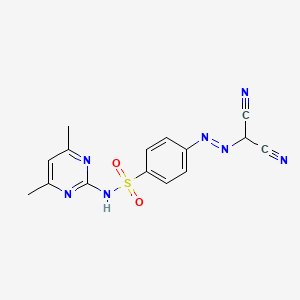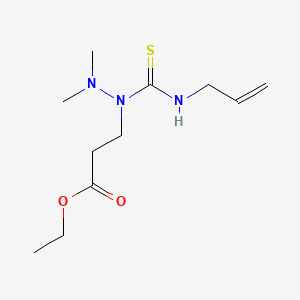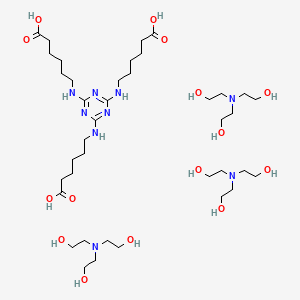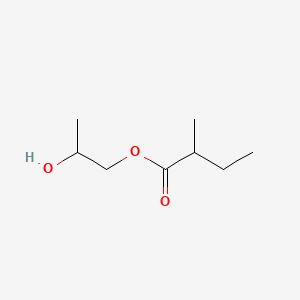
2-Hydroxypropyl 2-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxypropyl 2-methylbutanoate is an organic compound with the molecular formula C8H16O3 and a molar mass of 160.21 g/mol . It is a clear, colorless liquid with a mild fruity aroma and is practically insoluble in water but soluble in ethanol . This compound is often used in the flavor and fragrance industry due to its pleasant aroma.
Preparation Methods
2-Hydroxypropyl 2-methylbutanoate can be synthesized through esterification reactions. One common method involves the reaction of 2-methylbutanoic acid with 2-hydroxypropyl alcohol in the presence of an acid catalyst . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
2-Hydroxypropyl 2-methylbutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Scientific Research Applications
2-Hydroxypropyl 2-methylbutanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the flavor and fragrance industry to impart fruity aromas to various products.
Mechanism of Action
The mechanism of action of 2-Hydroxypropyl 2-methylbutanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets are still under investigation, but its ester group is believed to play a crucial role in its activity .
Comparison with Similar Compounds
2-Hydroxypropyl 2-methylbutanoate can be compared with other similar compounds such as:
Methyl butanoate:
2-Methylpropyl butanoate: This compound shares a similar ester functional group but has different physical and chemical properties.
Propyl 2-methylbutanoate: Another ester with a fruity aroma, it is used in similar applications but has a different molecular structure.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields.
Properties
CAS No. |
923593-56-0 |
|---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-hydroxypropyl 2-methylbutanoate |
InChI |
InChI=1S/C8H16O3/c1-4-6(2)8(10)11-5-7(3)9/h6-7,9H,4-5H2,1-3H3 |
InChI Key |
LXVGEWFESLNWRV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)OCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


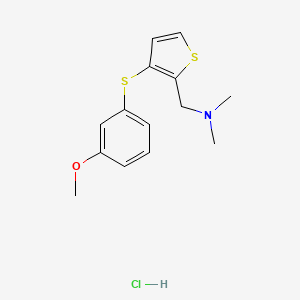

![Propanamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[[2-(2-cyanoethoxy)ethyl](2-hydroxyethyl)amino]-4-methoxyphenyl]-](/img/structure/B12776362.png)
